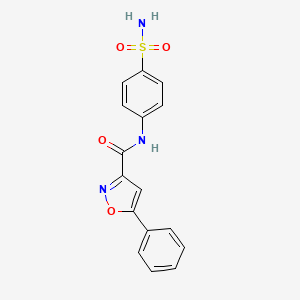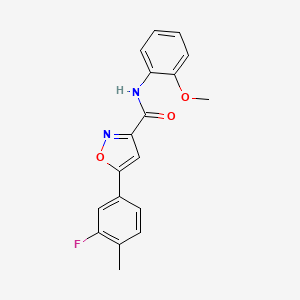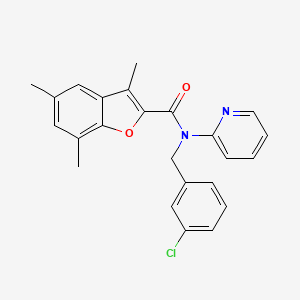
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as pharmaceuticals and materials science. This compound is known for its potential use in scientific research due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves several steps. One efficient method is an eco-friendly, simple, and green synthesis approach. This method involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-sulfamoylaniline in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions . The reaction is typically carried out in ethanol at room temperature, yielding the desired product with high purity and yield.
Analyse Des Réactions Chimiques
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
5-phenyl-N-(4-sulfamoylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a similar structure but includes a pyrazolo[1,5-a]pyrimidine ring and a trifluoromethyl group, which may confer different chemical and biological properties.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives:
Propriétés
Formule moléculaire |
C16H13N3O4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O4S/c17-24(21,22)13-8-6-12(7-9-13)18-16(20)14-10-15(23-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H2,17,21,22) |
Clé InChI |
KQVGMKGXHATWDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984961.png)


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984974.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14984980.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14984981.png)
![1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984989.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984992.png)

![4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985001.png)
![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14985023.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14985036.png)
